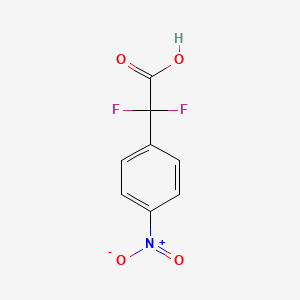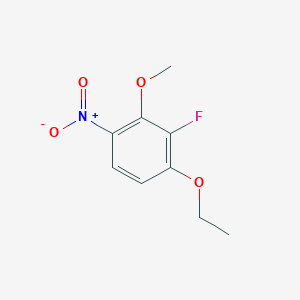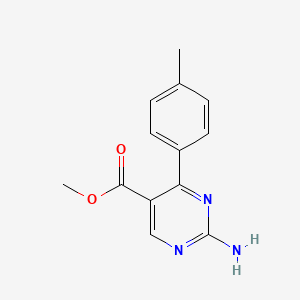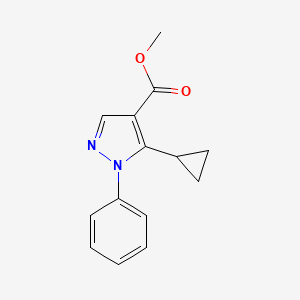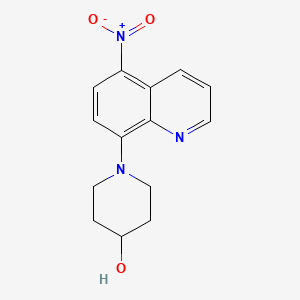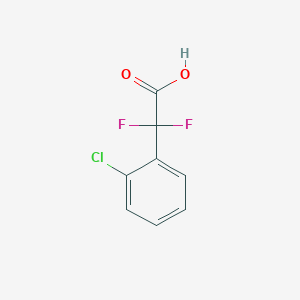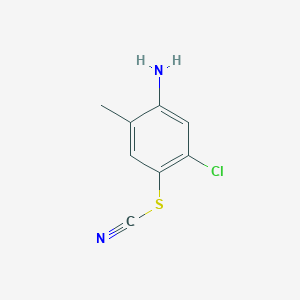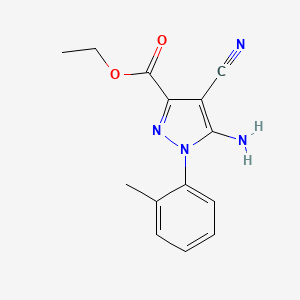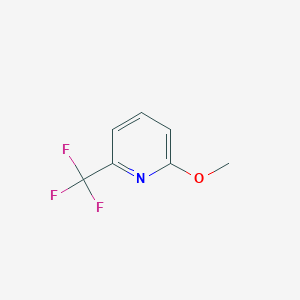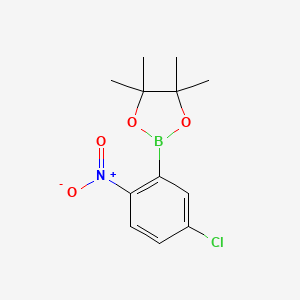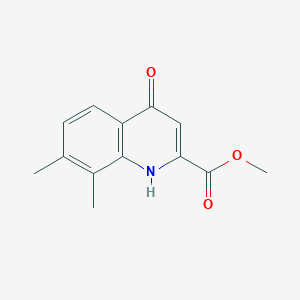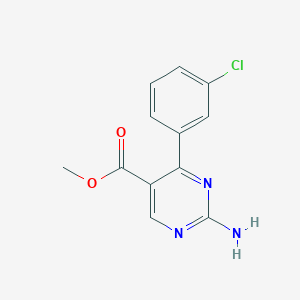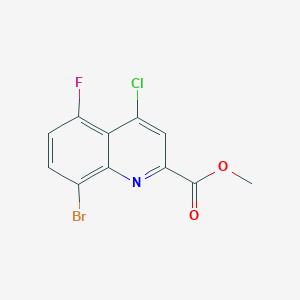
2-(4-氯苯基)-3-甲基喹啉-4-甲酰氯
描述
The compound “2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride” belongs to a class of organic compounds known as quinolines and quinazolines. These are polycyclic aromatic compounds containing a benzene ring fused to a pyridine ring .
Synthesis Analysis
While the specific synthesis process for “2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride” is not available, similar compounds are often synthesized through reactions involving aromatic amines and acyl chlorides .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve electrophilic substitution, due to the presence of the aromatic ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the density, boiling point, vapor pressure, and refractive index can be measured .
科学研究应用
-
Anti-Inflammatory Activity
- Field : Pharmacology
- Application : Certain indole derivatives, which are structurally similar to quinazolinones, have been found to exhibit anti-inflammatory activity .
- Method : The anti-inflammatory activity of these compounds is typically evaluated using animal models, such as the paw edema test .
- Results : Compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine showed 87.4% and 88.2% inflammation inhibition using paw edema .
-
Antifungal Activity
- Field : Mycology
- Application : Quinazolinone and quinazolinone derivatives have been found to exhibit significant antifungal activity .
- Method : These compounds are tested against various fungal species .
- Results : Specific results vary, but many quinazolinone derivatives have shown promising antifungal activity .
-
Anticonvulsant Activity
- Field : Neurology
- Application : Quinazolinone and quinazolinone derivatives have shown potential as anticonvulsant agents .
- Method : These compounds are evaluated for their in vitro anticonvulsant activity using various models .
- Results : Several quinazolinone derivatives have shown promising anticonvulsant activity .
-
Anti-HIV Activity
- Field : Virology
- Application : Quinazolinone and quinazolinone derivatives have shown potential as anti-HIV agents .
- Method : These compounds are evaluated for their in vitro anti-HIV activity using various models .
- Results : Several quinazolinone derivatives have shown promising anti-HIV activity .
-
Antioxidant Activity
- Field : Biochemistry
- Application : Quinazolinone and quinazolinone derivatives have shown potential as antioxidants .
- Method : These compounds are evaluated for their in vitro antioxidant activity using various models .
- Results : Several quinazolinone derivatives have shown promising antioxidant activity .
-
Anti-Parkinsonism Activity
- Field : Neurology
- Application : Quinazolinone and quinazolinone derivatives have shown potential as anti-Parkinsonism agents .
- Method : These compounds are evaluated for their in vitro anti-Parkinsonism activity using various models .
- Results : Several quinazolinone derivatives have shown promising anti-Parkinsonism activity .
-
Antitubercular Activity
- Field : Microbiology
- Application : Quinazolinone and quinazolinone derivatives have shown potential as antitubercular agents .
- Method : These compounds are evaluated for their in vitro antitubercular activity using various models .
- Results : Several quinazolinone derivatives have shown promising antitubercular activity .
-
Anti-Inflammatory and Analgesic Activities
- Field : Pharmacology
- Application : Certain indole derivatives, which are structurally similar to quinazolinones, have been found to exhibit anti-inflammatory and analgesic activities .
- Method : The anti-inflammatory and analgesic activities of these compounds are typically evaluated using animal models, such as the paw edema test and acetic acid-induced writhings .
- Results : Compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine showed 87.4% and 88.2% inflammation inhibition using paw edema, and 78.5% and 76.6% inhibition of acetic acid-induced writhings .
安全和危害
未来方向
属性
IUPAC Name |
2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-15(17(19)21)13-4-2-3-5-14(13)20-16(10)11-6-8-12(18)9-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSZQPMIOWCWIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201199377 | |
| Record name | 2-(4-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160264-95-8 | |
| Record name | 2-(4-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



